4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate
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Overview
Description
4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate is a complex organometallic compound. This compound is notable for its unique structure, which includes multiple fluorine atoms and an iridium center. The presence of hexafluorophosphate as a counterion adds to its stability and solubility in various solvents.
Preparation Methods
The synthesis of this compound involves multiple steps, starting with the preparation of the fluoropyridine and fluorobenzene derivatives. The key steps include:
Fluorination of Pyridine and Benzene Derivatives: The fluorination process can be achieved through nucleophilic substitution reactions using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions.
Coupling Reactions: The fluorinated pyridine and benzene derivatives are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Complexation with Iridium: The final step involves the complexation of the coupled product with iridium(III) chloride in the presence of a suitable ligand and base.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The iridium center plays a crucial role in facilitating these interactions by acting as a coordination site for ligands and substrates . The fluorine atoms enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Compared to other similar compounds, 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate stands out due to its unique combination of fluorine atoms and iridium center. Similar compounds include:
4-fluoropyridin-2-amine: This compound has a simpler structure and is used in the synthesis of various pharmaceuticals.
(4-Fluoropyridin-2-yl)methanamine: Another fluorinated pyridine derivative used in organic synthesis.
Properties
Molecular Formula |
C36H16F22IrN4P |
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Molecular Weight |
1145.7 g/mol |
IUPAC Name |
4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/2C13H5F7N.C10H6F2N2.F6P.Ir/c2*14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20;11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3 |
InChI Key |
HIKKYJAXFKXBIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.C1=CN=C(C=C1F)C2=NC=CC(=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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